molecular formula C12H15NO3 B047648 3-(Diethylcarbamoyl)benzoic acid CAS No. 72236-23-8

3-(Diethylcarbamoyl)benzoic acid

Cat. No.: B047648
CAS No.: 72236-23-8
M. Wt: 221.25 g/mol
InChI Key: PXXLQQDIFVPNMP-UHFFFAOYSA-N
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Description

3-(Diethylamino)carbonylbenzoic acid, commonly referred to as DCBA, is an endogenous metabolite of the insect repellent N-N-diethyl-meta-toluamide (DEET). It is utilized to evaluate DEET exposure through its concentration levels in urine . DCBA has a molecular weight of 221.26 g/mol and is known for its role in various biochemical and environmental processes .

Scientific Research Applications

DCBA has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in chromatographic analyses to evaluate DEET exposure.

    Biology: Studied for its role in the metabolism of DEET and its impact on biological systems.

    Medicine: Investigated for its potential effects on human health, particularly in relation to DEET exposure.

    Industry: Utilized in the development of insect repellents and related products

Safety and Hazards

3-(Diethylcarbamoyl)benzoic acid can cause skin irritation and serious eye damage . Prolonged or repeated exposure, if inhaled, can cause damage to organs, specifically the lungs .

Future Directions

A study found that high urinary concentrations of 3-(Diethylcarbamoyl)benzoic acid were associated with increased risks of cardiovascular disease . This suggests a potential area of future research into the health effects of exposure to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

DCBA can be synthesized through the enzymatic deconjugation of glucuronide-bound metabolites of DEET. The process involves the use of online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) for quantifying DEET and its metabolites, including DCBA .

Industrial Production Methods

In industrial settings, DCBA is typically produced as a byproduct of DEET metabolism. The production process involves the use of advanced chromatographic techniques to isolate and purify DCBA from complex biological matrices .

Chemical Reactions Analysis

Types of Reactions

DCBA undergoes various chemical reactions, including:

    Oxidation: DCBA can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert DCBA into simpler compounds.

    Substitution: DCBA can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are commonly employed.

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated derivatives of DCBA, which have distinct chemical and physical properties .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(diethylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXLQQDIFVPNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222551
Record name 3-(Diethylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72236-23-8
Record name 3-[(Diethylamino)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72236-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-((diethylamino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is DCBA exposure measured in humans?

A: Researchers have successfully utilized urine samples to measure DCBA levels as a biomarker for DEET exposure. [, , ] This method allows for the assessment of DEET exposure in real-world settings and helps to understand the relationship between DEET use and internal DCBA concentrations. Advanced analytical techniques like isotope-dilution tandem mass spectrometry are employed for accurate quantification of DCBA in urine. []

Q2: Are there specific challenges in studying the effects of DEET and its metabolites like DCBA?

A: Studying the real-world exposure and effects of DEET and its metabolites like DCBA presents several challenges. For instance, one study highlighted the complexities associated with conducting field-based biomonitoring studies, particularly in capturing the complete excretion curve of DEET and its metabolites. [] These challenges underscore the importance of carefully designed studies that consider the timing of DEET application and sample collection to accurately assess DEET exposure and its potential health implications.

Q3: What are potential future directions for research on DCBA?

A3: Future research should focus on:

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